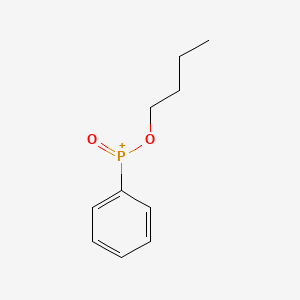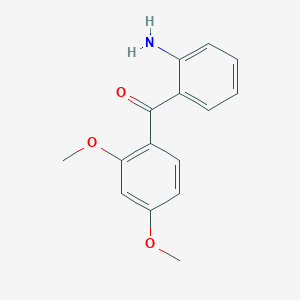
4,4'-Diisopropylazoxybenzene
概要
説明
4,4’-Diisopropylazoxybenzene is an organic compound belonging to the azoxybenzene family. Azoxybenzenes are characterized by the presence of an azoxy group (N=N-O) linking two aromatic rings. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 4,4’-Diisopropylazoxybenzene typically involves the reduction of nitro compounds. One common method is the reduction of 4,4’-diisopropylnitrobenzene using sodium hydroxide (NaOH) and polyethylene glycol (PEG-400) as a solvent . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
化学反応の分析
4,4’-Diisopropylazoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the azoxy group can yield azo compounds or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-Diisopropylazoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-Diisopropylazoxybenzene involves its ability to undergo trans-cis isomerization under the influence of light. This photoisomerization process alters the compound’s geometric and electronic properties, enabling it to interact with various molecular targets. The azoxy group plays a crucial role in this process, as it can stabilize different isomeric forms and facilitate the transition between them .
類似化合物との比較
4,4’-Diisopropylazoxybenzene can be compared to other azoxybenzenes such as azobenzene and 4,4’-azopyridine. While all these compounds exhibit photoisomerization, 4,4’-Diisopropylazoxybenzene is unique due to its specific substituents, which influence its reactivity and stability. Similar compounds include:
Azobenzene: Known for its use in molecular switches and sensors.
4,4’-Azopyridine:
特性
IUPAC Name |
oxido-(4-propan-2-ylphenyl)-(4-propan-2-ylphenyl)iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)15-5-9-17(10-6-15)19-20(21)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBIKKUVAUOQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62022-85-9 | |
| Record name | Diazene, bis(4-(1-methylethyl)phenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062022859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)





![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)



